![molecular formula C7H14N2O2 B14698811 Ethyl [2-(aziridin-1-yl)ethyl]carbamate CAS No. 25323-93-7](/img/structure/B14698811.png)
Ethyl [2-(aziridin-1-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens and reacts with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(aziridin-1-yl)ethyl]carbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Aziridine alkaloids: These compounds demonstrate pharmacological activities, including antitumor and antimicrobial effects.
Uniqueness
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is unique due to its specific structure that combines the reactivity of the aziridine ring with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
25323-93-7 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
ethyl N-[2-(aziridin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10) |
InChI-Schlüssel |
OKWPWBHSSULDBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)


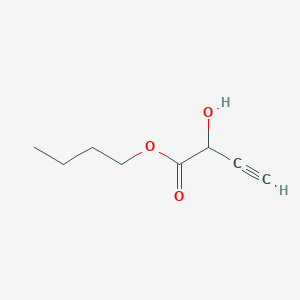
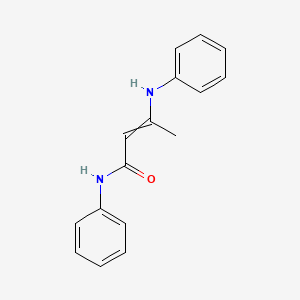
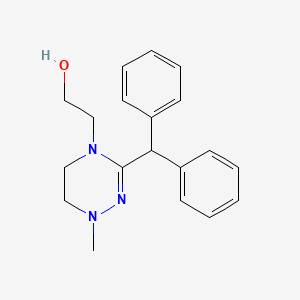
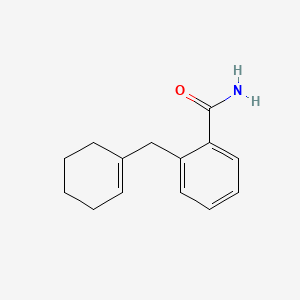
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)

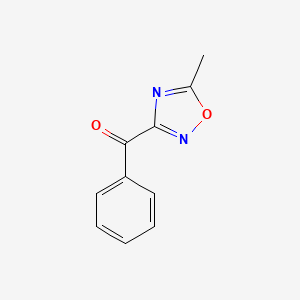
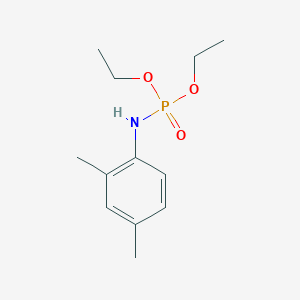

![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
